molecular formula C15H15NO3 B13028894 Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate

Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate

Cat. No.: B13028894
M. Wt: 257.28 g/mol
InChI Key: LIKLLBNWKMRJST-AWEZNQCLSA-N
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Description

Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Carboxylic Acid+EthanolAcid CatalystEthyl Ester+Water\text{Carboxylic Acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ethyl Ester} + \text{Water} Carboxylic Acid+EthanolAcid Catalyst​Ethyl Ester+Water

Industrial Production Methods

Industrial production of esters like this compound often employs continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to drive the esterification reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially affecting biological pathways. The ester group can be hydrolyzed to release the corresponding alcohol and carboxylic acid, which may further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl Butyrate: Another ester with a fruity smell, used in flavorings.

    Phenyl Acetate: An ester with a phenyl group, similar to Ethyl (2S)-(2-formyl-1H-pyrrol-1-YL)(phenyl)acetate.

Uniqueness

This compound is unique due to the presence of the pyrrole ring and formyl group, which confer distinct chemical properties and potential biological activities not found in simpler esters.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl (2S)-2-(2-formylpyrrol-1-yl)-2-phenylacetate

InChI

InChI=1S/C15H15NO3/c1-2-19-15(18)14(12-7-4-3-5-8-12)16-10-6-9-13(16)11-17/h3-11,14H,2H2,1H3/t14-/m0/s1

InChI Key

LIKLLBNWKMRJST-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1)N2C=CC=C2C=O

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N2C=CC=C2C=O

Origin of Product

United States

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